molecular formula C11H7BrFNO2 B13707658 Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate

Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate

Cat. No.: B13707658
M. Wt: 284.08 g/mol
InChI Key: AMRDIPOGOPMUEK-UHFFFAOYSA-N
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Description

Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring. The carboxylate group is then introduced through esterification reactions using appropriate carboxylic acid derivatives and methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.

Major Products Formed:

  • Substituted quinoline derivatives with different functional groups.
  • Oxidized or reduced quinoline compounds.
  • Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Methyl 6-Bromo-8-fluoroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate

Comparison: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carboxylate group further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

methyl 7-bromo-6-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-9(13)8(12)4-10(6)14-5-7/h2-5H,1H3

InChI Key

AMRDIPOGOPMUEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)Br

Origin of Product

United States

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